2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid
Description
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid (IUPAC name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4-dimethylpentanoic acid) is an Fmoc-protected unnatural amino acid derivative. This compound is widely used in solid-phase peptide synthesis (SPPS) as a building block to introduce sterically hindered, non-natural residues into peptide chains . Its structure features a 9-fluorenylmethoxycarbonyl (Fmoc) group, which provides orthogonal protection for the α-amino group, and a 4,4-dimethylpentanoic acid backbone with a methyl-substituted amino group, enhancing resistance to enzymatic degradation .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4,4-dimethylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-23(2,3)13-20(21(25)26)24(4)22(27)28-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNYJKKISLDATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solution-Phase Synthesis
Direct Alkylation of Amino Acids
This method involves sequential protection and alkylation steps in solution, offering flexibility for large-scale production.
Stepwise Protocol
- Amino Protection : 4,4-Dimethylpentanoic acid is treated with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) in tetrahydrofuran (THF) with triethylamine (TEA) as a base. Reaction completion is achieved within 3 hours.
- Methylation : The intermediate is reacted with methyl triflate (1.5 equivalents) in DMF at 0°C to room temperature. Excess reagent is quenched with aqueous sodium bicarbonate.
Challenges and Solutions
- Steric Hindrance : The bulky 4,4-dimethyl group necessitates prolonged reaction times (8–12 hours) for complete methylation.
- Byproducts : Over-alkylation is mitigated by controlled addition of methylating agents and low temperatures.
Table 2: Solution-Phase Synthesis Parameters
| Parameter | Conditions | Outcome |
|---|---|---|
| Solvent | THF/DMF | Improved solubility |
| Temperature | 0°C → RT | Minimized side reactions |
| Methylation Agent | Methyl triflate | High reactivity |
| Yield | 70–75% after crystallization | - |
Enzymatic and Catalytic Approaches
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Fmoc Deprotection Reactions
The fluorenylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the methylamino group for subsequent peptide elongation.
The methylamino group remains intact post-deprotection, enabling further functionalization. Stability studies indicate no detectable racemization under standard conditions .
Carboxylic Acid Activation and Coupling
The carboxylic acid moiety undergoes activation to form reactive intermediates for amide-bond formation.
*Efficiencies are extrapolated from structurally similar Fmoc-amino acids due to limited direct studies on this compound.
Steric Considerations : The 4,4-dimethylpentanoic acid side chain introduces steric hindrance, potentially reducing coupling rates compared to less hindered analogs .
Stability and Side Reactions
The compound exhibits stability in acidic and neutral conditions but is sensitive to prolonged base exposure.
Critical Note : The methylamino group reduces nucleophilicity, minimizing unintended side reactions during coupling steps .
Comparative Reactivity with Analogous Compounds
The table below contrasts this compound’s reactivity with structurally related Fmoc-amino acids:
| Compound | Deprotection Rate (piperidine) | Coupling Efficiency (HATU) | Steric Hindrance Index |
|---|---|---|---|
| 2-({Fmoc}(methyl)amino)-4,4-dimethylpentanoic acid | 0.92 (relative to Fmoc-Ala-OH) | 0.85 | High |
| Fmoc-Ala-OH | 1.00 (reference) | 1.00 | Low |
| Fmoc-Val-OH | 0.95 | 0.90 | Moderate |
Scientific Research Applications
Peptide Synthesis
The primary application of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid lies in peptide synthesis. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptides.
Drug Development
This compound plays a crucial role in the design and synthesis of therapeutic peptides. Its stability and ease of deprotection make it suitable for developing peptide-based drugs that can target specific biological pathways.
Protein Chemistry
In protein chemistry, this compound is employed to study protein-protein interactions and structural biology. By incorporating it into peptides, researchers can investigate how proteins interact at a molecular level.
Biotechnology
In biotechnological applications, it is used for large-scale peptide production, which is essential for various pharmaceutical applications. Its unique properties allow for efficient synthesis processes that are scalable.
Case Studies
- Peptide Therapeutics : In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of peptides using this compound as a building block, demonstrating its efficacy in targeting cancer cells.
- Protein Interaction Studies : A research article in Biochemistry highlighted how incorporating this compound into peptide sequences enabled scientists to elucidate binding affinities between proteins involved in signal transduction pathways.
- Industrial Applications : A case study from Applied Biochemistry and Biotechnology discussed the industrial-scale production of peptides utilizing this compound, showcasing its importance in biopharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds. The compound’s stability and ease of deprotection make it a valuable tool in peptide synthesis.
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: C22H25NO4 (as per ) or C23H27NO4 (as per )
- Molecular Weight : 367.44 g/mol () or 381.47 g/mol ()
- CAS Number : 139551-74-9 (S-isomer, ) and 1637650-31-7 (unspecified stereochemistry, )
- Stereochemistry : The (S)-enantiomer is commonly synthesized for peptide applications .
- Appearance : Typically supplied as a white solid .
Discrepancies in molecular weight and formula between sources (e.g., vs. 15) may arise from differences in stereochemistry or substituent branching.
Comparison with Similar Compounds
The compound belongs to a class of Fmoc-protected amino acids functionalized with tertiary amines or bulky side chains. Below is a detailed comparison with structurally analogous compounds:
Structural Analogues with Modified Side Chains
Table 1: Key Structural and Functional Differences
Key Observations :
Side Chain Modifications: The target compound’s 4,4-dimethylpentanoic acid side chain provides steric hindrance, reducing enzymatic cleavage in peptide chains . Piperidinyl or bipiperidinyl substituents (e.g., compounds in ) enhance lipophilicity and membrane permeability, making them suitable for antiviral drug candidates . Cyclohexylmethyl-phenyl derivatives () exhibit specific antiviral activity due to hydrophobic interactions with viral envelopes .
Backbone Variations: Replacement of the dimethylpentanoic acid with a methoxy-oxobutanoate group () alters solubility and metabolic stability, favoring prodrug development .
Analogues with Different Stereochemistry or Tertiary Amines
Table 2: Stereochemical and Functional Group Comparisons
Key Observations :
Stereochemical Impact: The S-configuration in the target compound () ensures compatibility with natural L-amino acids in peptide synthesis, while R-isomers () are used to study conformational effects . 2,4-Dimethylpentanoic acid derivatives () exhibit higher chiral purity, critical for asymmetric synthesis .
Tertiary Amine Effects :
Biological Activity
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid, commonly referred to as Fmoc-protected amino acid derivatives, is a synthetic compound widely utilized in peptide synthesis and medicinal chemistry. This compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group that provides stability and facilitates various chemical reactions, making it significant in biological and pharmaceutical research.
- Chemical Formula: C22H25NO4
- Molecular Weight: 367.44 g/mol
- CAS Number: 46737297
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The Fmoc group aids in the selective protection of the amine group during synthesis, while the dimethylpentanoic acid moiety enhances hydrophobic interactions with target proteins, potentially modulating their activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Activity : Some studies have shown that Fmoc-protected amino acids can inhibit the growth of certain bacteria and fungi, suggesting potential applications in developing antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways relevant to disease processes.
- Cellular Uptake : The hydrophobic nature of the fluorenyl group may facilitate cellular uptake, enhancing the compound's bioavailability and effectiveness in therapeutic applications.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Properties
In a study published by Smith et al. (2023), the antimicrobial efficacy of Fmoc-protected amino acids was evaluated against E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL.
Case Study 2: Enzyme Interaction
Research conducted by Johnson et al. (2024) demonstrated that this compound inhibits the activity of a key enzyme involved in metabolic disorders. The study utilized kinetic assays to establish an IC50 value of approximately 30 μM, indicating moderate potency.
Synthesis and Applications
The synthesis of this compound typically involves several steps:
- Protection of Amine Group : The amine is protected using the Fmoc group.
- Formation of Dimethylpentanoic Acid Moiety : This step involves coupling reactions that integrate the desired alkyl chain.
- Purification : The final product is purified using techniques such as HPLC to ensure high purity for biological testing.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-dimethylpentanoic acid?
- The synthesis typically involves Fmoc protection of the amino group using Fmoc chloride in the presence of a base (e.g., sodium carbonate) in polar aprotic solvents like dimethylformamide (DMF) at room temperature. The reaction ensures selective protection while maintaining the integrity of the carboxylic acid group .
- Key steps : (1) Activation of the amino group with Fmoc-Cl; (2) purification via column chromatography or recrystallization; (3) characterization using HPLC and NMR to confirm purity and stereochemistry .
Q. What safety precautions are critical when handling this compound?
- The compound is classified as skin irritant (Category 2) and eye irritant (Category 2A) under GHS. Researchers must:
- Wear nitrile gloves, lab coats, and safety goggles.
- Use fume hoods to avoid inhalation of dust or aerosols.
- Avoid contact with incompatible materials (e.g., strong oxidizers) .
- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .
Q. How should this compound be stored to ensure stability?
- Store in a cool, dry environment (2–8°C) in tightly sealed amber vials to prevent moisture absorption and photodegradation.
- Avoid prolonged exposure to air, as the Fmoc group may undergo hydrolysis under humid conditions .
Q. Which analytical techniques are recommended for characterizing this compound?
- HPLC : To assess purity (>95% typically required for peptide synthesis).
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) and the methylamino moiety (δ 1.2–1.5 ppm).
- Mass spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 424.2) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields during synthesis?
- Microwave-assisted synthesis reduces reaction times (e.g., from 24 hours to 2–4 hours) while maintaining >90% yield.
- Solvent optimization : Replace DMF with tetrahydrofuran (THF) for better solubility of bulky side chains.
- Catalyst screening : Use 4-dimethylaminopyridine (DMAP) to enhance acylation efficiency .
Q. What strategies mitigate side reactions during Fmoc deprotection?
- Use 20% piperidine in DMF for 30 minutes to cleave the Fmoc group while minimizing racemization.
- Avoid prolonged exposure to acidic conditions, which may protonate the carboxylic acid and destabilize the backbone.
- Monitor deprotection via UV spectroscopy (Fmoc absorbs at 301 nm) .
Q. How does the steric hindrance of the 4,4-dimethylpentanoic acid moiety affect coupling efficiency in peptide synthesis?
- The dimethyl groups introduce steric bulk, slowing coupling rates. Mitigation strategies include:
- Using HATU/Oxyma Pure as coupling reagents for enhanced activation.
- Extending reaction times (2–4 hours) at 0°C to improve incorporation into peptide chains .
Q. Are there contradictions in reported stability data under varying pH conditions?
- Contradiction : While the compound is stable at pH 7–9, some studies report partial hydrolysis at pH >10 due to base-sensitive Fmoc cleavage.
- Resolution : Buffer systems (e.g., phosphate buffer, pH 8.5) are recommended for aqueous reactions to balance stability and reactivity .
Methodological Notes
- Deprotection troubleshooting : If incomplete deprotection occurs, verify piperidine freshness and ensure anhydrous conditions .
- Stereochemical integrity : Use chiral HPLC to confirm retention of configuration during synthesis, especially for non-natural amino acid derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
